Cas no 1563909-83-0 (ethyl (E)-4-[methyl(propyl)amino]but-2-enoate)

ethyl (E)-4-[methyl(propyl)amino]but-2-enoate structure
1563909-83-0 structure
商品名:ethyl (E)-4-[methyl(propyl)amino]but-2-enoate
CAS番号:1563909-83-0
MF:C10H19NO2
メガワット:185.26336312294
CID:5296195

ethyl (E)-4-[methyl(propyl)amino]but-2-enoate 化学的及び物理的性質

名前と識別子

    • ethyl (2E)-4-[methyl(propyl)amino]but-2-enoate
    • ethyl (E)-4-[methyl(propyl)amino]but-2-enoate
    • 2-Butenoic acid, 4-(methylpropylamino)-, ethyl ester
    • インチ: 1S/C10H19NO2/c1-4-8-11(3)9-6-7-10(12)13-5-2/h6-7H,4-5,8-9H2,1-3H3/b7-6+
    • InChIKey: UUHZZIBSWXUNMD-VOTSOKGWSA-N
    • ほほえんだ: O(CC)C(/C=C/CN(C)CCC)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 7
  • 複雑さ: 166
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 29.5

ethyl (E)-4-[methyl(propyl)amino]but-2-enoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-764276-5.0g
ethyl (2E)-4-[methyl(propyl)amino]but-2-enoate
1563909-83-0 95%
5.0g
$2028.0 2024-05-22
Enamine
EN300-764276-0.05g
ethyl (2E)-4-[methyl(propyl)amino]but-2-enoate
1563909-83-0 95%
0.05g
$587.0 2024-05-22
Enamine
EN300-764276-0.5g
ethyl (2E)-4-[methyl(propyl)amino]but-2-enoate
1563909-83-0 95%
0.5g
$671.0 2024-05-22
Enamine
EN300-764276-1.0g
ethyl (2E)-4-[methyl(propyl)amino]but-2-enoate
1563909-83-0 95%
1.0g
$699.0 2024-05-22
Enamine
EN300-764276-2.5g
ethyl (2E)-4-[methyl(propyl)amino]but-2-enoate
1563909-83-0 95%
2.5g
$1370.0 2024-05-22
Enamine
EN300-764276-10.0g
ethyl (2E)-4-[methyl(propyl)amino]but-2-enoate
1563909-83-0 95%
10.0g
$3007.0 2024-05-22
Enamine
EN300-764276-0.1g
ethyl (2E)-4-[methyl(propyl)amino]but-2-enoate
1563909-83-0 95%
0.1g
$615.0 2024-05-22
Enamine
EN300-764276-0.25g
ethyl (2E)-4-[methyl(propyl)amino]but-2-enoate
1563909-83-0 95%
0.25g
$642.0 2024-05-22

ethyl (E)-4-[methyl(propyl)amino]but-2-enoate 関連文献

ethyl (E)-4-[methyl(propyl)amino]but-2-enoateに関する追加情報

Ethyl (E)-4-[Methyl(Propyl)Amino]But-2-Enoate: A Comprehensive Overview

Ethyl (E)-4-[methyl(propyl)amino]but-2-enoate, with the CAS number 1563909-83-0, is a compound of significant interest in the field of organic chemistry and biochemistry. This compound belongs to the class of α,β-unsaturated esters, which are known for their versatile reactivity and wide-ranging applications in both academic research and industrial settings. The molecule's structure, featuring an ethyl ester group and an amino substituent with a specific stereochemistry, makes it a valuable compound in various chemical reactions and biological studies.

The E configuration of ethyl (E)-4-[methyl(propyl)amino]but-2-enoate plays a crucial role in its chemical properties. The α,β-unsaturated ester system is highly reactive due to the conjugation between the carbonyl group and the double bond, which facilitates participation in Michael addition reactions, Diels-Alder reactions, and other conjugate additions. These reactions are fundamental in organic synthesis, enabling the construction of complex molecular architectures with high precision.

Recent studies have highlighted the potential of ethyl (E)-4-[methyl(propyl)amino]but-2-enoate as a precursor in the synthesis of biologically active compounds. For instance, researchers have explored its use in the development of novel pharmaceutical agents targeting specific enzymes or receptors. The compound's ability to undergo selective transformations under mild conditions makes it an attractive building block for drug discovery programs.

In terms of synthesis, ethyl (E)-4-[methyl(propyl)amino]but-2-enoate can be prepared via several methods. One common approach involves the condensation reaction between an appropriate amino alcohol and an α,β-unsaturated acid derivative. The stereochemistry of the product is controlled during this step, ensuring the formation of the desired E isomer. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the purity and structure of the compound.

The application of ethyl (E)-4-[methyl(propyl)amino]but-2-enoate extends beyond organic synthesis. It has been utilized in polymer chemistry as a monomer for producing functional polymers with tailored properties. The compound's reactivity allows for controlled polymerization reactions, leading to materials with applications in coatings, adhesives, and drug delivery systems.

From a biological standpoint, ethyl (E)-4-[methyl(propyl)amino]but-2-enoate has shown promise as a modulator of cellular signaling pathways. Preclinical studies suggest that it may influence key processes such as cell proliferation and apoptosis, making it a candidate for further investigation in disease models. Collaborative efforts between chemists and biologists are ongoing to explore its potential therapeutic benefits.

In conclusion, ethyl (E)-4-[methyl(propyl)amino]but-2-enoate is a multifaceted compound with significant implications across various disciplines. Its unique chemical properties, coupled with its versatility in synthesis and application, position it as an important tool in modern chemical research. As scientific advancements continue to unfold, this compound is expected to contribute even more to our understanding of complex molecular systems and their practical applications.

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